Bienvenue dans la boutique en ligne BenchChem!

Dehydrofukinone

Anticonvulsant GABA-A receptor Neuropharmacology

Dehydrofukinone (CAS 19598-45-9), also known as (+)-dehydrofukinone (DHF) or 9,10-dehydrofukinone, is a naturally occurring eremophilane-type sesquiterpene ketone. It is a primary volatile constituent in essential oils from plants of the Nectandra and Senecio genera, where it often comprises a significant fraction of the total oil mass.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 19598-45-9
Cat. No. B026730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrofukinone
CAS19598-45-9
Synonymsdehydrofukinone
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1CCCC2=CC(=O)C(=C(C)C)CC12C
InChIInChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11H,5-7,9H2,1-4H3/t11-,15+/m0/s1
InChIKeyDZOKWSREAZGFFC-XHDPSFHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydrofukinone CAS 19598-45-9: A Multi-Functional Eremophilane Sesquiterpene for Neuroscience and Antimicrobial Research


Dehydrofukinone (CAS 19598-45-9), also known as (+)-dehydrofukinone (DHF) or 9,10-dehydrofukinone, is a naturally occurring eremophilane-type sesquiterpene ketone [1]. It is a primary volatile constituent in essential oils from plants of the Nectandra and Senecio genera, where it often comprises a significant fraction of the total oil mass [2]. The compound is characterized by its hydrophobic nature and a distinct eremophilane skeleton, which underpins its diverse, quantifiable biological activities, including GABA-A receptor modulation and selective antimicrobial synergy [3].

Why Generic Eremophilane Sesquiterpenes Cannot Substitute for Dehydrofukinone in Research Applications


Substituting Dehydrofukinone (CAS 19598-45-9) with a generic eremophilane sesquiterpene is not scientifically justifiable. This compound's specific structure leads to a unique combination of quantifiable pharmacological properties not shared by closely related analogs. For instance, direct comparative studies show that its GABAergic and anxiolytic efficacy differs significantly from its own biosynthetic derivatives like dehydrofukinone epoxide (DFX) or eremophil-11-en-10-ol (ERM) [1]. Furthermore, its unparalleled ability to act as a potent, selective synergist with ciprofloxacin against drug-resistant bacterial biofilms (achieving FIC indices as low as 0.05) is a distinct, structure-dependent feature not reported for other eremophilanes [2]. These critical differences in both central nervous system (CNS) pharmacology and antimicrobial potency mean that experimental outcomes are not interchangeable and procurement of the precise compound is essential for research reproducibility.

Quantitative Performance Metrics: Dehydrofukinone CAS 19598-45-9 vs. Key Comparators


Anticonvulsant Potency: In Vivo Seizure Latency Extension Compared to Vehicle Control

Dehydrofukinone demonstrates significant in vivo anticonvulsant activity in mice. Compared to a vehicle control, administration of DHF (10, 30, and 100 mg/kg) significantly delayed the onset of generalized tonic-clonic seizures induced by pentylenetetrazole (PTZ), with the effect being blocked by the GABA-A antagonist flumazenil, confirming a GABA-A receptor-mediated mechanism [1].

Anticonvulsant GABA-A receptor Neuropharmacology

Superior Anxiolytic Activity: DHF vs. Closely Related Structural Analogs in the Same Bioassay

In a direct comparative study, (+)-dehydrofukinone (DHF) was more effective than its related analogs dehydrofukinone epoxide (DFX) and eremophil-11-en-10-ol (ERM) in reducing anxiety-related behaviors in mice. All compounds (10, 30, and 100 mg/kg, p.o.) increased open arm exploration in the elevated plus maze, a hallmark of anxiolytic activity. However, DHF produced a more robust and consistent effect across multiple behavioral parameters without altering ambulation or inducing sedation [1].

Anxiolytic GABA-A receptor Behavioral Pharmacology

Potent Synergistic Antibiofilm Activity: Sub-inhibitory DHF Restores Ciprofloxacin Efficacy

Dehydrofukinone exhibits remarkable synergistic activity with the antibiotic ciprofloxacin (CPX) against biofilm-forming clinical isolates of S. aureus and P. aeruginosa. This synergy is quantifiable via Fractional Inhibitory Concentration (FIC) indices, with values of 0.21 against S. aureus HT1 and a very potent 0.05 against P. aeruginosa HT5 [1]. FIC indices ≤0.5 indicate strong synergy.

Antimicrobial Synergy Biofilm Drug Resistance

Selective Probiotic Biofilm Promotion: A Unique Feature vs. Other Antimicrobials

A unique and differentiating property of dehydrofukinone is its ability to selectively promote the growth of beneficial biofilms while inhibiting pathogenic ones. When combined with ciprofloxacin, DHF increased the biomass of a probiotic L. acidophilus biofilm by 119% compared to an untreated control [1]. This effect is in stark contrast to broad-spectrum antibiotics which typically disrupt commensal flora, making DHF a valuable tool for studying selective microbiome modulation.

Probiotic Enhancement Selective Biofilm Modulation Microbiome

Broad-Spectrum Antifungal Potency: Essential Oil Standardization with Dehydrofukinone as a Dominant Component

An essential oil from Senecio glaucus, in which dehydrofukinone is the predominant identified constituent (27.15%), exhibited remarkable antifungal activity. This provides a class-level benchmark for the compound's potential. The oil's MIC values against Candida glabrata and C. albicans were 3.13 µg/mL and 12.50 µg/mL, respectively, and the MFC values were 1.50 µg/mL and 6.30 µg/mL [1].

Antifungal Essential Oil Natural Product Standardization

Key Application Scenarios for Dehydrofukinone (CAS 19598-45-9) Based on Quantitative Evidence


Development of Adjuvant Therapies for Drug-Resistant Biofilm Infections

Dehydrofukinone is an ideal candidate for developing new treatments for chronic biofilm-associated infections. Its demonstrated ability to synergistically restore the efficacy of ciprofloxacin against resistant S. aureus (FIC=0.21) and P. aeruginosa (FIC=0.05) biofilms [1] provides a strong quantitative foundation for formulating combination therapies aimed at overcoming antibiotic resistance.

Selective Modulation of the Microbiome in Gut Health Research

The unique property of dehydrofukinone to selectively promote probiotic biofilm formation (119% increase in L. acidophilus biomass) while inhibiting pathogens [1] makes it a valuable tool for microbiome research. It can be used to study mechanisms of gut ecology and to develop novel prebiotic or symbiotic strategies that foster beneficial bacteria without the collateral damage associated with broad-spectrum antibiotics.

Investigating GABA-A Receptor Pharmacology and Seizure Disorders

As a positive modulator of GABA-A receptors with demonstrated in vivo anticonvulsant activity, dehydrofukinone is a key compound for neuroscience research. Its ability to delay PTZ-induced seizures in a dose-dependent and flumazenil-sensitive manner [1] positions it as a specific pharmacological tool for studying GABAergic neurotransmission and for validating new drug targets in epilepsy and anxiety models.

Natural Product Standardization and Antifungal Lead Discovery

Given its high abundance (e.g., 27.15% in S. glaucus oil) and the potent antifungal activity of the source oil (MIC of 3.13 µg/mL against C. glabrata) [1], dehydrofukinone serves as a crucial analytical standard for the quality control of essential oils. Furthermore, it represents a promising chemical scaffold for medicinal chemists aiming to develop novel antifungal therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydrofukinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.